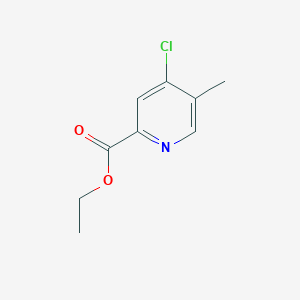

Ethyl 4-chloro-5-methylpicolinate

Description

BenchChem offers high-quality Ethyl 4-chloro-5-methylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-5-methylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSZVSFVKKLKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856781 | |

| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261739-13-2 | |

| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-5-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 4-chloro-5-methylpicolinate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented synthesis is designed to be both efficient and scalable, with a focus on explaining the rationale behind the chosen methodologies and reaction conditions.

Introduction and Strategic Overview

Ethyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative with a unique arrangement of functional groups that makes it an attractive starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the chloro, methyl, and ethyl ester moieties on the picolinate core allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester group.

The synthetic strategy outlined in this guide follows a convergent and chemically sound four-step sequence, commencing with a readily accessible precursor and culminating in the target ester. Each step has been selected based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility.

Proposed Synthetic Pathway

The synthesis of Ethyl 4-chloro-5-methylpicolinate can be efficiently achieved through a four-step process:

-

Synthesis of 4-amino-5-methylpicolinonitrile: The initial step involves the formation of the key aminonitrile intermediate.

-

Hydrolysis to 4-amino-5-methylpicolinic acid: The nitrile group is then hydrolyzed to the corresponding carboxylic acid.

-

Sandmeyer Reaction to 4-chloro-5-methylpicolinic acid: The amino group is subsequently converted to a chloro group via a Sandmeyer reaction.

-

Fischer Esterification to Ethyl 4-chloro-5-methylpicolinate: The final step involves the esterification of the carboxylic acid with ethanol.

This pathway is illustrated in the workflow diagram below:

Caption: Overall synthetic workflow for Ethyl 4-chloro-5-methylpicolinate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-amino-5-methylpicolinonitrile

While several routes to substituted aminopicolinonitriles exist, a common approach involves the modification of a pre-existing pyridine ring. For the synthesis of 4-amino-5-methylpicolinonitrile, a plausible starting material would be 2-chloro-5-methyl-4-nitropyridine-1-oxide. This can be converted to 2-chloro-5-methyl-4-pyridinamine, a known precursor.[1] The cyano group can then be introduced, although a more direct synthesis of 4-amino-5-methylpicolinonitrile (CAS 1805622-06-3) is often proprietary.[2] For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Hydrolysis of 4-amino-5-methylpicolinonitrile to 4-amino-5-methylpicolinic acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can minimize side reactions.

Protocol:

-

To a solution of 4-amino-5-methylpicolinonitrile in a suitable solvent such as a mixture of water and a high-boiling alcohol (e.g., ethylene glycol), add a strong acid catalyst like concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 3-4.

-

The product, 4-amino-5-methylpicolinic acid (CAS 23609-89-4), will precipitate out of the solution.[3]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mechanistic Rationale:

The hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and ammonia.

Step 3: Sandmeyer Reaction for the Synthesis of 4-chloro-5-methylpicolinic acid

The Sandmeyer reaction is a classic and highly effective method for the conversion of an aromatic or heteroaromatic primary amine to a halide.[4][5][6] This reaction proceeds via a diazonium salt intermediate.

Protocol:

-

Suspend 4-amino-5-methylpicolinic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-5-methylpicolinic acid.

Mechanistic Rationale:

The reaction is initiated by the diazotization of the primary amine with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired chlorinated product.[4][6]

Caption: Simplified mechanism of the Sandmeyer reaction.

Step 4: Fischer Esterification to Yield Ethyl 4-chloro-5-methylpicolinate

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form the ethyl ester.[7][8][9]

Protocol:

-

Dissolve 4-chloro-5-methylpicolinic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 4-chloro-5-methylpicolinate.

Mechanistic Rationale:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[7][8]

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 2 | 4-amino-5-methylpicolinonitrile | 4-amino-5-methylpicolinic acid | H₂SO₄, H₂O | 85-95% |

| 3 | 4-amino-5-methylpicolinic acid | 4-chloro-5-methylpicolinic acid | NaNO₂, HCl, CuCl | 70-85% |

| 4 | 4-chloro-5-methylpicolinic acid | Ethyl 4-chloro-5-methylpicolinate | Ethanol, H₂SO₄ | 80-90% |

Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and scale.

Safety and Handling Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care.

-

Sodium nitrite is a strong oxidizing agent and should not be mixed with combustible materials.

-

Diazonium salts can be explosive when isolated and dry. They should be used in solution and not allowed to crystallize.

-

Copper salts are toxic and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of Ethyl 4-chloro-5-methylpicolinate. By employing well-understood and robust chemical transformations, this pathway is suitable for both small-scale laboratory synthesis and potential scale-up for industrial applications. The mechanistic insights provided for each step offer a deeper understanding of the underlying chemical principles, empowering researchers to optimize and adapt these protocols for their specific needs.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

BIO Web of Conferences. (2021). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Letters of Chemistry, Physics and Astronomy, 4, 88-96.

-

RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]

- MDPI. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(16), 4983.

- Google Patents. (n.d.). The synthetic method of 2-zinc picolinate.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing chromium picolinate complex.

-

ResearchGate. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Xidiandabos. (n.d.). Ethyl 4-chloro-5-methylpicolinate. Retrieved from [Link]

-

University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-chloro-5-methylpicolinate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Chemsrc. (n.d.). Picolinic acid, 4-amino-5-methyl- (8CI). Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-amino-5-methylpyridinone.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- Google Patents. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

National Center for Biotechnology Information. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

- Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.

-

Molecularinfo.com. (n.d.). Methyl 4-chloro-5-methylpicolinate. Retrieved from [Link]

- Springer. (2001). Ab initio study of hydrolysis of amino malononitrile: Formation of amino acetonitrile. Journal of Molecular Structure: THEOCHEM, 544(1-3), 139-151.

-

ResearchGate. (2020). Process alternatives for the production of ethyl chloroacetate by reactive distillation. Retrieved from [Link]

- MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. International Journal of Molecular Sciences, 24(21), 15904.

Sources

- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 2. kuujia.com [kuujia.com]

- 3. Picolinic acid, 4-amino-5-methyl- (8CI) | CAS#:23609-89-4 | Chemsrc [chemsrc.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. cerritos.edu [cerritos.edu]

- 6. byjus.com [byjus.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to Ethyl 4-chloro-5-methylpicolinate

Abstract: This document provides a comprehensive technical overview of Ethyl 4-chloro-5-methylpicolinate, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, detailed spectroscopic profile, synthesis methodologies, and its established role as a versatile building block in the development of pharmaceutically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational data and practical insights into the compound's reactivity and applications.

Core Physicochemical Properties

Ethyl 4-chloro-5-methylpicolinate is a substituted pyridine-2-carboxylate. The presence of a chlorine atom at the C4 position, a methyl group at C5, and an ethyl ester at C2 defines its structure and dictates its reactivity. These features make it a valuable intermediate, particularly for reactions involving nucleophilic substitution at the chloro-position.

Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 129342-90-5 | N/A |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| IUPAC Name | ethyl 4-chloro-5-methylpyridine-2-carboxylate | N/A |

| Appearance | Not specified, likely a solid or oil | N/A |

| Boiling Point | Not definitively available | N/A |

| Melting Point | Not definitively available | N/A |

| Solubility | Expected to be soluble in common organic solvents like Chloroform and Ethyl Acetate.[3] | N/A |

| Storage Temperature | 2°C - 8°C, in a dry, well-sealed place.[2][4] | N/A |

Structural and Spectroscopic Analysis

A thorough understanding of a compound's spectroscopic signature is critical for reaction monitoring and quality control. While a complete, verified set of spectra for this specific isomer is not publicly available, we can predict its characteristic signals based on its structure and data from analogous compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl and methyl groups.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C3 and C6 positions of the pyridine ring.

-

Ethyl Ester Group: A quartet (CH₂) deshielded by the adjacent oxygen (likely δ 4.0-4.5 ppm) and a triplet (CH₃) further upfield (likely δ 1.2-1.5 ppm).

-

Methyl Group: A singlet for the methyl group on the pyridine ring (likely δ 2.3-2.6 ppm).

-

-

¹³C NMR: The carbon NMR would reveal:

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the ester carbonyl.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring.

-

Ethyl Ester Carbons: A signal for the O-CH₂ carbon around δ 60-65 ppm and the CH₃ carbon around δ 14-15 ppm.

-

Methyl Carbon: A signal for the ring-bound methyl group around δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key functional group absorptions:

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is expected for the ester carbonyl group.

-

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

-

C=C and C=N Stretches: Absorptions in the 1550-1610 cm⁻¹ range due to the aromatic pyridine ring.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds (methyl and ethyl groups) and potentially just above 3000 cm⁻¹ for aromatic sp² C-H bonds.[6]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of chloro-substituted picolinates often involves multi-step sequences. While specific literature for Ethyl 4-chloro-5-methylpicolinate is sparse, analogous syntheses suggest pathways such as:

-

Ring Formation: Construction of the substituted pyridine ring from acyclic precursors.

-

Chlorination: Introduction of the chlorine atom onto a pre-formed pyridine ring. This can be achieved using various chlorinating agents. Patents for similar structures describe methods using reagents like sulfuryl chloride or electrochemical chlorination to avoid harsh reagents.[8] Another patented method uses hydrochloric acid and hydrogen peroxide for chlorination.[9]

The diagram below illustrates a generalized synthetic workflow for related compounds.

Caption: Generalized workflow for picolinate synthesis.

Reactivity Profile

The primary site of reactivity on Ethyl 4-chloro-5-methylpicolinate is the C4 position, which is activated towards nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Common transformations include:

-

Amination: Reaction with primary or secondary amines to introduce substituted amino groups.

-

Alkoxylation/Hydroxylation: Displacement by alkoxides or hydroxides to form ethers or hydroxypyridines.

-

Thiolation: Reaction with thiols or thiophenols.

-

Cyanation: Introduction of a cyano group, often using cyanide salts.[10]

This reactivity makes it a crucial intermediate for building molecular complexity.

Caption: Key reactivity via nucleophilic substitution.

Applications in Drug Discovery

Halogenated heterocyclic compounds are prevalent scaffolds in medicinal chemistry.[11] The chlorine atom in molecules like Ethyl 4-chloro-5-methylpicolinate serves as a versatile synthetic handle for the construction of more complex drug candidates. While this specific intermediate is not directly cited in the synthesis of a marketed drug in the search results, its structural motifs are found in various biologically active molecules. For instance, related chloro-pyrimidine carboxylates are vital intermediates in the synthesis of drugs like Avanafil, a PDE-5 inhibitor.[3][12]

Its utility lies in its ability to act as a building block, allowing for the systematic exploration of chemical space around a core scaffold, which is a fundamental strategy in lead optimization during drug development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).[13]

-

Very toxic to aquatic life with long-lasting effects (H410).

-

Combustible solid. Forms explosive mixtures with air on intense heating.[13]

Recommended Protocol for Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure safety showers and eye wash stations are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear compatible, chemical-resistant gloves and protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors. Wash hands thoroughly after handling.[4] Keep away from heat and sources of ignition.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Call a physician if you feel unwell.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

-

Ingestion: Rinse mouth and drink plenty of water. Consult a physician.

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed. Recommended storage is at 2°C - 8°C.[4][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains or surface water.[4]

References

- Biosynth. (2024, April 2).

- Sigma-Aldrich. (2025, May 1).

- LookChem. (n.d.).

- Air Liquide. (n.d.).

- Sigma-Aldrich. (n.d.).

- Diagraph. (2020, August 5).

- Wieland. (n.d.).

-

PubChem. (n.d.). Ethyl 6-chloro-5-methylpicolinate. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15).

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- BLD Pharm. (n.d.).

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.

- Google Patents. (n.d.).

- YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

- YouTube. (2018, April 13). Determining a Structure with IR and NMR.

Sources

- 1. Ethyl 6-chloro-5-methylpicolinate | C9H10ClNO2 | CID 9837074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1261564-12-8 | Ethyl 4-chloro-3-methylpicolinate - Synblock [synblock.com]

- 3. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. biosynth.com [biosynth.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 4-chloro-5-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-methylpicolinate, a substituted pyridine derivative, is a key building block in modern medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and an ethyl ester on the picolinate scaffold offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The CAS Number for Ethyl 4-chloro-5-methylpicolinate is 1261739-13-2 .

Molecular Structure and Physicochemical Properties

The structural attributes of Ethyl 4-chloro-5-methylpicolinate are pivotal to its reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of Ethyl 4-chloro-5-methylpicolinate and Related Compounds

| Property | Value (Ethyl 4-chloro-5-methylpicolinate) | Value (Ethyl 4-chloro-3-methylpicolinate)[1] | Value (Ethyl 6-chloro-5-methylpicolinate)[2] |

| CAS Number | 1261739-13-2 | 1261564-12-8 | 178421-21-1 |

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol | 199.63 g/mol | 199.63 g/mol |

| IUPAC Name | ethyl 4-chloro-5-methylpyridine-2-carboxylate | ethyl 4-chloro-3-methylpyridine-2-carboxylate | ethyl 6-chloro-5-methylpyridine-2-carboxylate |

The presence of an electron-withdrawing chloro group and an electron-donating methyl group on the pyridine ring influences the electron density and reactivity of the aromatic system. The ethyl ester at the 2-position provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse functionalities.

Synthesis of Ethyl 4-chloro-5-methylpicolinate: A Mechanistic Perspective

A logical precursor for this synthesis is 4-hydroxy-5-methylpicolinic acid. The synthesis can be conceptualized in the following workflow:

Sources

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-chloro-5-methylpicolinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of reactivity, biological activity, and intellectual property. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of a novel heterocyclic compound, using Ethyl 4-chloro-5-methylpicolinate as a practical case study. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the unequivocal structural confirmation by single-crystal X-ray crystallography. This document is designed not as a rigid protocol but as a logical workflow, explaining the causality behind each experimental choice and demonstrating a self-validating system of analysis.

Introduction: The Imperative of Unambiguous Structure Determination

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Ethyl 4-chloro-5-methylpicolinate, a substituted pyridine derivative, represents a class of heterocyclic compounds that are prevalent in medicinal chemistry. The arrangement of the chloro, methyl, and ethyl ester substituents on the picolinate core dictates its physicochemical properties and potential biological interactions. Therefore, a rigorous and unequivocal elucidation of its structure is not merely an academic exercise but a critical prerequisite for its advancement as a potential pharmaceutical agent.

This guide will navigate the logical progression of analytical techniques employed to move from a putative structure to a confirmed, three-dimensional model. We will begin with spectroscopic methods that provide key insights into the molecular framework and functional groups, and conclude with the "gold standard" of structure determination, X-ray crystallography.

The Analytical Workflow: A Multi-Pronged Approach

The structure elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synergistic integration of this data that reveals the complete picture. Our workflow is designed to be systematic, with each step building upon the last to construct a coherent and validated structural assignment.

Caption: Key NMR Correlations for the Ethyl Group.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. [1]It is a primary tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Pinpointing the Molecular Formula

Principle: HRMS measures the mass of an ion with very high accuracy, allowing for the determination of the elemental composition and, consequently, the molecular formula.

Expected HRMS Data for Ethyl 4-chloro-5-methylpicolinate (C9H10ClNO2):

-

Calculated Monoisotopic Mass: 199.0400

-

Observed m/z: [M+H]+ = 200.0473

The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the 37Cl isotope.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation.

-

Data Acquisition: Analyze the sample on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

Tandem Mass Spectrometry (MS/MS): Elucidating Fragmentation Pathways

Principle: In MS/MS, a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The fragmentation pattern provides clues about the molecule's structure.

Expected Fragmentation Pattern:

Caption: Predicted Fragmentation Pathways for Ethyl 4-chloro-5-methylpicolinate.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. [2] Expected FTIR Absorption Bands:

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~800 | Strong | C-Cl stretching |

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto a crystal.

-

Data Acquisition: The FTIR spectrum is recorded by passing a beam of infrared light through the sample and measuring the amount of light that is absorbed at each wavelength.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state. [1]It yields a three-dimensional map of the electron density, from which the precise positions of all atoms can be determined.

Principle: When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional model of the molecule can be constructed.

Experimental Workflow:

Caption: The workflow for determining a crystal structure.

Protocol for Crystal Growth (Slow Evaporation):

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

-

Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary.

-

Evaporation: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks. High-quality single crystals suitable for X-ray diffraction should form.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of Ethyl 4-chloro-5-methylpicolinate serves as a compelling example of the modern analytical workflow. By systematically applying a suite of powerful spectroscopic and crystallographic techniques, we can confidently progress from a molecular formula to a complete and unambiguous three-dimensional structure. The integration of data from NMR, MS, and FTIR provides a robust and self-validating framework, where each technique corroborates the findings of the others. Ultimately, single-crystal X-ray crystallography provides the definitive and irrefutable confirmation of the molecular architecture. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical foundation for all subsequent research and development endeavors.

References

-

Bruker. (n.d.). 2D NMR. Retrieved from [Link]

-

Chemical Cloud. (n.d.). Ethyl 4-chloro-5-methylpicolinate, 1261739-13-2 Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-chloro-5-methylpicolinate. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

- James Keeler. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.

Sources

Spectroscopic Characterization of Ethyl 4-chloro-5-methylpicolinate: A Technical Guide for Researchers

Executive Summary

Predicted Spectroscopic Data

Based on the chemical structure of Ethyl 4-chloro-5-methylpicolinate, we can predict the key features of its NMR, IR, and MS spectra. These predictions are derived from established principles of spectroscopy and by drawing parallels with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of Ethyl 4-chloro-5-methylpicolinate is expected to exhibit four distinct signals:

-

Ethyl Ester Protons: The ethyl group will give rise to two signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet will be further downfield due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons: The pyridine ring has two protons. Due to their different electronic environments, they are expected to be non-equivalent and will likely appear as distinct singlets or narrow doublets, depending on the coupling constants.

-

Methyl Group on the Pyridine Ring: The methyl group attached to the pyridine ring will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-chloro-5-methylpicolinate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~ 4.4 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | ~ 1.4 | Triplet (t) | 3H |

| Pyridine-H | ~ 8.5 | Singlet (s) | 1H |

| Pyridine-H | ~ 7.8 | Singlet (s) | 1H |

| Ring-CH₃ | ~ 2.4 | Singlet (s) | 3H |

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-chloro-5-methylpicolinate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 165 |

| C-Cl (Pyridine) | ~ 150 |

| C-N (Pyridine) | ~ 148 |

| C-H (Pyridine) | ~ 125 |

| C-CH₃ (Pyridine) | ~ 135 |

| C-COOEt (Pyridine) | ~ 122 |

| -O-CH₂- | ~ 62 |

| Ring-CH₃ | ~ 18 |

| -O-CH₂-CH₃ | ~ 14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-chloro-5-methylpicolinate is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies for Ethyl 4-chloro-5-methylpicolinate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C=N, C=C (Aromatic) | 1550 - 1650 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-Cl | 700 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 4-chloro-5-methylpicolinate (C₉H₁₀ClNO₂), the expected molecular weight is approximately 199.63 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.

Expected Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Loss of the entire ester group (-COOCH₂CH₃).

-

Loss of a chlorine atom.

-

Fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a compound like Ethyl 4-chloro-5-methylpicolinate.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for IR data acquisition using an ATR accessory.

MS Data Acquisition (Electron Ionization - EI)

Caption: Workflow for Mass Spectrometry data acquisition via EI.

Conclusion

The structural elucidation of Ethyl 4-chloro-5-methylpicolinate relies on the synergistic application of NMR, IR, and MS. This guide provides a comprehensive framework of the expected spectroscopic data and standardized protocols for their acquisition. While the presented data is predictive, it offers a robust starting point for researchers and drug development professionals working with this compound. Adherence to the outlined experimental methodologies will ensure the generation of high-quality, reliable data for unambiguous structural confirmation.

References

- At the time of writing, no direct experimental spectroscopic data for Ethyl 4-chloro-5-methylpicolinate (CAS 1261739-13-2) was found in publicly accessible databases. The predicted data is based on general principles of organic spectroscopy and comparison with analogous structures. For foundational knowledge on the techniques discussed, the following resources are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-5-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Picolinate Derivative

Ethyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative belonging to the picolinate class of compounds. Picolinates are of significant interest in medicinal chemistry and materials science due to their role as versatile building blocks and intermediates in the synthesis of more complex molecules. The specific substitution pattern of a chloro group at the 4-position and a methyl group at the 5-position of the pyridine ring, combined with the ethyl ester at the 2-position, imparts a unique combination of electronic and steric properties that influence its reactivity and physical behavior.

A thorough understanding of the physical properties of a compound like Ethyl 4-chloro-5-methylpicolinate is a cornerstone of its application in research and development. These properties, including melting point, boiling point, solubility, and density, are critical for a multitude of reasons: they dictate the conditions required for purification, inform the choice of solvents for reactions and formulations, provide a preliminary indication of purity, and are essential for regulatory documentation and safety assessments.

This guide provides a comprehensive overview of the key physical properties of Ethyl 4-chloro-5-methylpicolinate. In the absence of extensive experimentally-derived data in publicly accessible literature, this document outlines the standard, validated methodologies for determining these properties, offering a framework for in-house characterization. Furthermore, computationally predicted values are provided to serve as a baseline for experimental work.

Chemical Identity:

| Property | Value |

| IUPAC Name | ethyl 4-chloro-5-methylpyridine-2-carboxylate |

| Synonyms | 4-Chloro-5-methylpicolinic acid ethyl ester |

| CAS Number | 1261739-13-2 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Chemical Structure |

(Structure generated based on IUPAC name)

Melting Point: A Criterion for Purity and Identification

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Consequently, melting point determination is a fundamental technique for assessing the purity of a compound and serves as a preliminary identification tool.

Predicted Melting Point

| Compound | Predicted Melting Point (°C) |

| Ethyl 4-chloro-5-methylpicolinate | 65-75 |

(This is an estimated value based on computational models and comparison with structurally similar compounds. Experimental verification is required.)

Experimental Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus (e.g., a Mel-Temp) is the standard for accurate and reproducible measurements.[2]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed.

Methodology:

-

Sample Preparation:

-

Ensure the sample of Ethyl 4-chloro-5-methylpicolinate is completely dry, as residual solvent will depress the melting point.

-

On a watch glass, crush a small amount of the crystalline solid into a fine powder using a spatula. This ensures uniform heat transfer.[2]

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of approximately 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom. A uniform, dense packing is crucial for an accurate reading.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point. This saves time in the initial phase.

-

Once this temperature is reached, adjust the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.[2]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T₂) at which the last solid particle melts.

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation and Trustworthiness:

-

Perform the measurement in triplicate to ensure reproducibility.

-

To confirm the identity of the compound, a mixed melting point test can be performed.[1] Mix the sample with a known, pure standard of Ethyl 4-chloro-5-methylpicolinate. If there is no depression or broadening of the melting point, the identity of the sample is confirmed.

-

Caption: Workflow for Melting Point Determination.

Boiling Point: An Indicator of Volatility and Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] It is a key indicator of a compound's volatility and is strongly influenced by factors such as molecular weight and the strength of intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces). As Ethyl 4-chloro-5-methylpicolinate is a polar molecule, dipole-dipole interactions are expected to contribute significantly to its boiling point.

Predicted Boiling Point

| Compound | Predicted Boiling Point (°C at 760 mmHg) |

| Ethyl 4-chloro-5-methylpicolinate | 280-290 |

(This is an estimated value based on computational models. Experimental verification is required.) For comparison, the related compound Ethyl 4-chloropicolinate has a reported boiling point of 278.6°C at 760 mmHg.[4]

Experimental Protocol for Micro Boiling Point Determination

For small sample quantities, the Thiele tube method provides an accurate determination of the boiling point.[5]

Principle: A small amount of the liquid is heated in the presence of an inverted capillary tube. At the boiling point, the vapor pressure of the liquid overcomes the atmospheric pressure, causing a rapid stream of bubbles to emerge from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[6]

Methodology:

-

Apparatus Setup:

-

Add a small amount (0.5-1.0 mL) of Ethyl 4-chloro-5-methylpicolinate to a small test tube or fusion tube.

-

Place a melting point capillary tube, sealed end up, into the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer fluid is above the level of the sample.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The design of the Thiele tube ensures uniform heating of the oil via convection currents.[3]

-

As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

-

-

Self-Validation and Trustworthiness:

-

Allow the apparatus to cool sufficiently and then repeat the heating and cooling cycle to obtain a second reading. The values should be within 1-2°C.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a correction can be applied.

-

Sources

Purity Analysis of Ethyl 4-chloro-5-methylpicolinate: A Multi-Modal Approach to Impurity Profiling and Control

An In-depth Technical Guide for the Pharmaceutical Industry

Abstract

Ethyl 4-chloro-5-methylpicolinate is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for the purity analysis of Ethyl 4-chloro-5-methylpicolinate, detailing a robust, multi-modal analytical strategy. We will explore the identification of potential impurities, present detailed protocols for chromatographic and spectroscopic analysis, and discuss method validation in accordance with international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in pharmaceutical manufacturing.

The Imperative of Purity: Context and Regulatory Landscape

Impurities in pharmaceutical products can arise from numerous sources, including starting materials, synthetic byproducts, intermediates, degradation products, and residual solvents.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[2] The ICH Q3A and Q3B guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[3][4][5] For a critical intermediate like Ethyl 4-chloro-5-methylpicolinate, a thorough understanding and control of its impurity profile are not merely a quality control measure but a fundamental regulatory and safety requirement.[3]

An "impurity profile" is a comprehensive description of all identified and unidentified impurities present in a substance.[4] Establishing this profile early in the development process is crucial. It allows for the optimization of the synthetic process to minimize impurity formation and ensures that any impurities present are well-characterized and controlled within safe limits.[4]

Profiling Potential Impurities: A Proactive Approach

A successful analytical strategy begins with a theoretical assessment of the potential impurities that may arise during the synthesis, purification, and storage of Ethyl 4-chloro-5-methylpicolinate.[4] This involves a scientific appraisal of the chemical reactions and potential degradation pathways.[5]

Classification of Impurities

Impurities are generally classified into three main categories as per ICH guidelines:

-

Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or drug-related (degradation products).[1]

-

Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals, and inorganic salts.[1]

-

Residual Solvents: These are organic volatile chemicals used during the synthesis process.

This guide will focus primarily on the detection and quantification of organic impurities.

Potential Process-Related and Degradation Impurities

Based on the structure of Ethyl 4-chloro-5-methylpicolinate, we can anticipate several classes of potential impurities. The synthesis often involves the chlorination and esterification of a picolinic acid precursor. Degradation is likely to occur via hydrolysis or photolysis, common pathways for esters and chloropyridine derivatives.[6][7]

| Impurity Class | Potential Structure/Identity | Origin | Significance |

| Starting Materials | 5-Methylpicolinic acid, Ethyl 5-methylpicolinate | Incomplete reaction | Process-related impurity that must be controlled. |

| Isomeric Impurities | Ethyl 6-chloro-5-methylpicolinate, Ethyl 4-chloro-3-methylpicolinate | Non-specific reactions | Can have different reactivity and toxicity. Separation is critical. |

| By-products | Di-chlorinated species, over-methylated products | Side reactions | Indicates poor control of the synthetic process. |

| Intermediates | 4-Chloro-5-methylpicolinic acid | Incomplete esterification | A key process-related impurity. |

| Degradation Products | 4-Hydroxy-5-methylpicolinic acid ethyl ester | Hydrolysis of the chloro group | Stability-indicating impurity. |

| Degradation Products | 4-Chloro-5-methylpicolinic acid | Hydrolysis of the ethyl ester | Stability-indicating impurity. |

| Residual Solvents | Toluene, Dichloromethane, Acetonitrile, Ethanol | Solvents used in synthesis/purification | Must be controlled according to ICH Q3C limits. |

The Analytical Workflow: An Integrated Strategy

A single analytical technique is insufficient to fully characterize the purity of a pharmaceutical intermediate. A multi-modal approach combining high-resolution separation techniques with sensitive and specific detection methods is required. The overall strategy involves separation and quantification, followed by identification and structural elucidation of unknown impurities.

Caption: General workflow for purity analysis and impurity characterization.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of purity analysis, providing the necessary separation of the main component from its closely related impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Reverse-phase HPLC (RP-HPLC) is the primary technique for quantifying non-volatile organic impurities. The method must be "stability-indicating," meaning it can resolve the active ingredient from its degradation products and process-related impurities.[8]

-

Column: A C18 column is a versatile and robust choice, offering excellent retention and separation for moderately polar compounds like pyridine derivatives.

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard.[9] A phosphate buffer at a slightly acidic pH (e.g., pH 3) can suppress the basicity of the pyridine nitrogen, leading to better peak shape and reproducibility.[10]

-

Elution: Gradient elution is preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[11]

-

Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A detection wavelength around 225-270 nm is typically suitable for this class of compounds.[10][11]

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

-

System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

-

Quantification: Impurities are quantified against a diluted standard of the main component (e.g., at the 0.1% level) using the principle of relative response factor (RRF), or ideally, against qualified reference standards of the individual impurities if available.

Caption: Experimental workflow for HPLC-based purity analysis.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method for analyzing volatile organic compounds and residual solvents.[12][13]

-

Technique: Headspace GC is preferred for residual solvent analysis as it avoids injecting non-volatile matrix components onto the column, thereby prolonging column life and improving reproducibility.

-

Column: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), provides good separation for a wide range of common solvents.

-

Detection: FID offers excellent sensitivity for hydrocarbons. MS detection provides definitive identification of the detected solvents and can be used for quantification, especially when co-elution occurs.[14]

-

Instrumentation: Headspace autosampler coupled to a GC-MS system.

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Injector Temperature: 250 °C.

-

-

Headspace Conditions:

-

Vial Equilibration Temperature: 80 °C.

-

Equilibration Time: 20 min.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 35-350 amu.

-

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMF) that does not contain any of the target analytes.

-

Quantification: Create a calibration curve using a standard mixture of expected residual solvents at concentrations spanning the ICH-specified limits.

Spectroscopic Methods for Structural Elucidation

When an unknown impurity is detected above the identification threshold (typically 0.05% to 0.10%), its structure must be determined.[3]

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful tool for the initial identification of unknown impurities. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.[14] Tandem MS (MS/MS) experiments can fragment the impurity ion, providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation.[15] After an impurity is isolated, typically via preparative HPLC, a suite of NMR experiments is performed.

-

1H NMR: Provides information on the number and type of protons and their connectivity.

-

13C NMR: Shows the number and type of carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal proton-proton couplings (COSY) and short- and long-range proton-carbon correlations (HSQC, HMBC), allowing chemists to piece together the complete molecular structure.[16][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijdra.com [ijdra.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. public.pensoft.net [public.pensoft.net]

- 11. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms | MDPI [mdpi.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. researchgate.net [researchgate.net]

- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

The Chameleonic Core: A Technical Guide to the Diverse Biological Activities of Substituted Picolinates

Foreword

To the dedicated researchers, tenacious scientists, and innovative drug development professionals, this guide is intended as a comprehensive resource on the multifaceted biological potential of substituted picolinates. The picolinic acid scaffold, a simple pyridine ring adorned with a carboxylic acid, is a remarkable example of a "privileged structure" in medicinal and agricultural chemistry. Its ability to engage with a wide array of biological targets, contingent on the nature and position of its substituents, makes it a perennially fascinating and fruitful area of investigation. This document moves beyond a mere recitation of facts, aiming to provide a deeper understanding of the underlying principles, experimental considerations, and future possibilities inherent in the study of these versatile molecules. We will explore their well-established role as herbicides, their emerging potential as antimicrobial and anticancer agents, their intriguing neurological effects, their function as enzyme inhibitors, and their utility in coordination chemistry. It is our hope that this guide will not only inform but also inspire new avenues of research in your own laboratories.

Part 1: The Picolinate Scaffold: A Foundation for Diverse Bioactivity

Picolinic acid, or 2-pyridinecarboxylic acid, is an endogenous metabolite of the amino acid tryptophan.[1] Its fundamental structure, featuring a nitrogen atom within the aromatic ring and a carboxylic acid at the 2-position, endows it with unique electronic and chelating properties that are central to its biological activities.[2] The strategic placement of various substituents onto this core structure can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby directing its interaction with specific biological targets. This adaptability is the key to the wide spectrum of activities exhibited by picolinate derivatives, ranging from plant growth regulation to potential therapeutic interventions in human diseases.[1][3]

Part 2: Crafting the Tools: Synthesis of Substituted Picolinates

The exploration of the biological potential of substituted picolinates is critically dependent on the ability to synthesize a diverse library of these compounds. A variety of synthetic methodologies have been developed to introduce functional groups at different positions of the picolinic acid ring.

General Synthetic Strategies

The synthesis of substituted picolinates often begins with commercially available starting materials, such as picolinic acid or its derivatives. Common strategies involve:

-

Direct functionalization of the pyridine ring: This can be achieved through electrophilic or nucleophilic aromatic substitution reactions, though the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging.

-

Modification of existing substituents: For example, a methyl group can be oxidized to a carboxylic acid, or a nitro group can be reduced to an amine, which can then be further functionalized.

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or other carbon-based substituents onto the pyridine ring.[4]

-

Building the ring from acyclic precursors: While less common for simple derivatives, this approach can be used to construct highly substituted or complex picolinate structures.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid

This protocol describes a two-step synthesis of 4-aminopicolinic acid from picolinic acid N-oxide, a common starting material.[4]

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide

-

To a stirred solution of picolinic acid N-oxide (10 g, 71.94 mmol) in concentrated sulfuric acid, add fuming nitric acid dropwise at a temperature maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

The product, 4-nitropicolinic acid N-oxide, will precipitate out of solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Aminopicolinic Acid

-

Dissolve the 4-nitropicolinic acid N-oxide from the previous step in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 4-aminopicolinic acid.

Caption: Simplified mechanism of action for picolinate herbicides.

Structure-Activity Relationships (SAR)

The herbicidal activity and selectivity of picolinates are highly dependent on the substitution pattern on the pyridine ring. For example, chlorine and amino groups at specific positions are often crucial for potent activity against broadleaf weeds while maintaining safety for grass crops.

Experimental Protocol: Seedling Growth Inhibition Assay

This protocol provides a basic method for assessing the herbicidal activity of substituted picolinates on a model plant species like Arabidopsis thaliana.

-

Prepare a series of dilutions of the test picolinate compound in a suitable solvent (e.g., DMSO) and then in sterile water.

-

Dispense the solutions into the wells of a 24-well plate containing a solid growth medium (e.g., Murashige and Skoog medium).

-

Aseptically place one surface-sterilized Arabidopsis thaliana seed in each well.

-

Seal the plates and incubate under controlled light and temperature conditions.

-

After a set period (e.g., 7-10 days), measure the root length and/or shoot fresh weight of the seedlings.

-

Calculate the concentration of the compound that causes 50% inhibition of growth (IC50) compared to a solvent-only control.

Part 4: Therapeutic Potential: Antimicrobial Activity

Substituted picolinates have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. This opens up possibilities for their development as novel antimicrobial agents.

Antibacterial and Antifungal Properties

Studies have shown that picolinic acid and its derivatives, as well as their metal complexes, can inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, and fungi like Candida albicans. [3][5]For instance, certain chloro-substituted picolinamide derivatives have shown significant antifungal activity against soil-borne pathogens. [6]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation and may vary depending on the specific derivative and target organism. However, some proposed mechanisms include:

-

Metal chelation: Picolinates can chelate essential metal ions, depriving microbes of vital nutrients.

-

Disruption of cellular processes: They may interfere with key enzymatic pathways or disrupt cell membrane integrity.

-

Inhibition of sporulation: Some derivatives have been shown to inhibit the sporulation process in microorganisms. [6]

Structure-Activity Relationships (SAR)

The antimicrobial potency of picolinates is influenced by the nature and position of substituents. For example, in a study of picolinamide derivatives, chloro-substituted compounds exhibited the highest antifungal activity. [6]Metal complexes of picolinates also show significant antimicrobial activity, with the specific metal ion playing a crucial role. [3]

| Compound/Complex | Target Organism(s) | MIC/Activity | Reference |

|---|---|---|---|

| Zinc picolinate | B. cereus, S. flexneri, S. aureus | MIC: 0.5 mg/mL | [3] |

| Copper picolinate | M. luteus, S. marcescens | MIC: 0.5 mg/mL | [3] |

| N-phenyl-(3-chloro)-imino-picolinamide | R. solani | ED50: 29.1 µg/mL | [6]|

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. [5]

-

Prepare a stock solution of the test picolinate derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 5: The Fight Against Cancer: Anticancer Activity

Emerging research has highlighted the potential of substituted picolinates as anticancer agents. Certain derivatives have been shown to exhibit cytotoxicity and induce apoptosis in various cancer cell lines.

Cytotoxic and Apoptotic Effects

A study on novel picolinic acid derivatives found that one compound, in particular, showed selective anticancer activity against A549 lung cancer cells with an IC50 of 99.93 µM, while being non-toxic to normal cells. [4]This compound was found to induce apoptosis, or programmed cell death, in the cancer cells. [4]Metal complexes of picolinates, such as those with rhenium, have also been investigated for their cytotoxic effects on cancer cells. [7]

Potential Mechanisms of Anticancer Action

The anticancer mechanisms of picolinates are an active area of research. Some potential mechanisms include:

-

Induction of Endoplasmic Reticulum (ER) Stress: Some derivatives may trigger the ER stress pathway, leading to apoptosis. [4]* Enzyme Inhibition: Picolinates can act as inhibitors of kinases or other enzymes that are crucial for cancer cell survival and proliferation.

-

Activation of Caspases: The induction of apoptosis is often mediated by the activation of a cascade of enzymes called caspases. [4]

Caption: A potential mechanism of anticancer activity for picolinate derivatives.

Structure-Activity Relationships (SAR)

The anticancer activity of picolinates is highly dependent on their chemical structure. In a study of N-methylpicolinamide-containing heterocyclic compounds, the SAR was explored to guide the development of more potent anticancer agents. [8]The specific substituents and their positions on the picolinate ring and any attached side chains are critical for determining the potency and selectivity of the anticancer effect.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds. [9]

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test picolinate derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Part 6: The Brain and Beyond: Neuroprotective and Neurological Activity

Picolinic acid and its derivatives have shown intriguing effects on the central nervous system, including neuroprotective and anticonvulsant activities.

Neuroprotective Effects

Picolinic acid has been shown to protect neurons from the neurotoxic effects of quinolinic acid, another tryptophan metabolite. [10]This suggests a potential role in mitigating neuronal damage in certain neurological disorders. Chromium picolinate has also demonstrated neuroprotective activity in an experimental model of rotenone-induced toxicity, preventing the development of oxidative-nitrosative stress in the brain. [11][12]

Anticonvulsant Properties